

# Hydroxytuberosone: Structural Characterization and Pharmacological Architecture[1]

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## Compound of Interest

Compound Name: Hydroxytuberosone

Cat. No.: B1630649

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## Executive Summary

**Hydroxytuberosone** (CAS: 95456-43-2) is a bioactive pterocarpanoid isolated primarily from the tubers of *Pueraria tuberosa* (Vidarikand) and *Pueraria lobata*.<sup>[1][2][3]</sup> Distinguished by its complex pentacyclic framework, it represents a C-glycoside-related isoflavonoid derivative featuring a dimethylpyran ring fusion.<sup>[1][2]</sup>

In the context of drug discovery, **Hydroxytuberosone** has emerged as a high-value target due to its dual-mechanism potential: acting as a potent antioxidant and wound-healing agent, while recent in silico models suggest significant binding affinity for SARS-CoV-2 main protease (Mpro) and TMPRSS2.<sup>[1][2]</sup> This guide provides a definitive technical analysis of its chemical structure, physicochemical properties, and isolation methodologies.<sup>[1][2]</sup>

## Chemical Identity & Molecular Metrics[1][2][4][5][6][7][8][9]

### Nomenclature and Classification[1][2][7][8][9]

- Common Name: **Hydroxytuberosone**<sup>[1][2][4][5][6][7][8][9]</sup>

- Systematic IUPAC Name: 1,14-dihydroxy-7,7-dimethyl-8,12,20-trioxapentacyclo[11.8.0.0<sup>2,11</sup>.0<sup>4,9</sup>.0<sup>14,19</sup>]henicosane-2(11),3,5,9,15,18-hexaen-17-one[1][2][6][8][9]
- Chemical Class: Pterocarpanoid (specifically a prenylated pterocarpan derivative).[1][2]
- Molecular Formula: C<sub>20</sub>H<sub>18</sub>O<sub>6</sub>[1][2][10][5][6]

## Quantitative Physicochemical Data[1][2]

Property	Value	Unit	Source/Method
Molecular Weight	354.35	g/mol	Calculated (Isotopic)
Monoisotopic Mass	354.1103	Da	High-Res MS
XLogP3	0.7	-	Partition Coefficient
H-Bond Donors	2	-	Structural Analysis
H-Bond Acceptors	6	-	Structural Analysis
Topological Polar Surface Area	85.2	Å <sup>2</sup>	TPSA
Rotatable Bonds	0	-	Rigid Pentacyclic Core
Complexity	751	-	Cactvs Index

## Structural Analysis

The **Hydroxytuberosone** scaffold is defined by a rigid pterocarpan core (a tetracyclic system containing a benzofuran fused to a benzopyran) with two critical modifications:

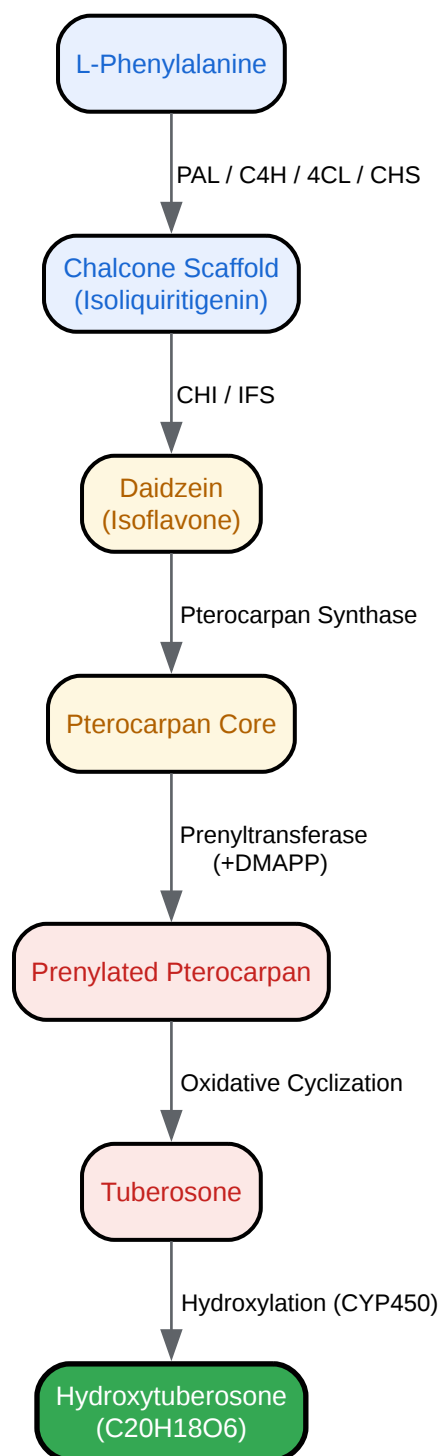
- Prenylation/Cyclization: A dimethylpyran ring is fused to the A-ring (derived from the isoprenyl unit), creating a linear or angular furanocoumarin-like extension.[1][2]
- Oxidation State: The presence of a ketone functionality (C=O) at the C-17 position (pterocarpan numbering) and hydroxyl groups at C-1 and C-14 positions contribute to its polarity and reactivity.[1][2]

SMILES String: CC1(C=CC2=CC3=C(C=C2O1)OC4C3(COC5=CC(=O)C=CC45O)O)C

## Biosynthetic Context & Isolation Workflow

### Biosynthetic Pathway

**Hydroxytuberosone** is synthesized via the phenylpropanoid pathway, diverging at the isoflavonoid branch.<sup>[1][2]</sup> The critical step involves the prenylation of the pterocarpan skeleton followed by oxidative cyclization.<sup>[1][2]</sup>



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Figure 1: Proposed biosynthetic trajectory of **Hydroxytuberosone** within the isoflavonoid pathway, highlighting the transition from simple isoflavones to complex prenylated pterocarpan.[1][2]

## Isolation Protocol: *Pueraria tuberosa*

To ensure high purity (>95%) for pharmacological screening, a bioassay-guided fractionation approach is required.<sup>[1][2]</sup>

### Step 1: Extraction

- Material: 1.0 kg dried, powdered tubers of *P. tuberosa*.
- Solvent: 95% Ethanol (EtOH).<sup>[1][2]</sup>
- Method: Cold maceration for 72 hours (3 cycles).
- Concentration: Rotary evaporate at 45°C to yield Crude Ethanolic Extract (CEE).

### Step 2: Fractionation

- Suspend CEE in distilled water.
- Partitioning: Sequentially extract with n-Hexane

Chloroform

Ethyl Acetate (EtOAc)

n-Butanol.

- Target Fraction: The EtOAc fraction typically contains the highest concentration of pterocarpanoids, including **Hydroxytuberosone**.<sup>[1][2]</sup>

### Step 3: Chromatographic Purification

- Stationary Phase: Silica gel (60–120 mesh).<sup>[1][2]</sup>
- Mobile Phase Gradient: Chloroform:Methanol (starting 100:0  
90:10).<sup>[1][2]</sup>
- Elution: **Hydroxytuberosone** typically elutes at ~95:5 CHCl<sub>3</sub>:MeOH.<sup>[1][2]</sup>

- Polishing: Final purification via Semi-preparative HPLC (C18 column, Acetonitrile:Water gradient).

## Pharmacological Potential & Mechanisms[1][2]

### Molecular Docking Targets (COVID-19)

Recent in silico studies have identified **Hydroxytuberosone** as a multi-target inhibitor.

- Target 1: Mpro (Main Protease): Critical for viral replication.[1][2] **Hydroxytuberosone** fits into the active site, stabilizing via H-bonds with catalytic residues.[1][2]
- Target 2: TMPRSS2: A host serine protease facilitating viral entry.[1][2]
- Binding Affinity: Comparable to standard reference ligands (e.g., Robinin), suggesting high therapeutic potential.[1][2]

## Wound Healing & Antioxidant Activity[1][2][10]

- Mechanism: Modulation of inflammatory cytokines and promotion of collagen synthesis.[1][2]
- Activity: Significant radical scavenging activity (DPPH assay) attributed to the phenolic hydroxyl groups.[1][2]

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